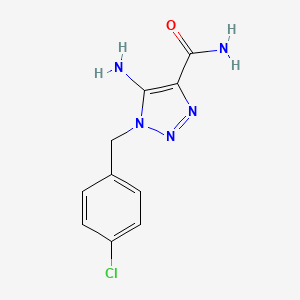

5-Amino-1-(4-Chlorbenzyl)-1H-1,2,3-Triazol-4-carboxamid

Übersicht

Beschreibung

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Wissenschaftliche Forschungsanwendungen

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide operates in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have favorable pharmacokinetic profiles , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have desirable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have diverse molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds , suggesting that the same may be true for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine reacts with the triazole intermediate in the presence of a reducing agent.

Industrial Production Methods

Industrial production of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide

- 5-amino-1-(4-chlorobenzyl)-1H-1,2,4-triazole-4-carboxamide

- 5-amino-1-(4-chlorobenzyl)-1H-1,3,4-oxadiazole-4-carboxamide

Uniqueness

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of parasitic infections and potential anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is C₁₀H₁₀ClN₅O. Its structure features a triazole ring that is crucial for its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit submicromolar activity against this parasite. In a phenotypic high-content screening conducted on infected VERO cells, a specific derivative demonstrated significant suppression of parasite burden in mouse models (pEC50 > 6) .

Table 1: Antiparasitic Activity of 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

| Compound | Activity against T. cruzi | pEC50 | Selectivity (VERO/HepG2) |

|---|---|---|---|

| Compound 3 | Significant suppression | >6 | >100-fold |

| Compound A | Moderate | 5.5 | >50-fold |

| Compound B | Low | <5 | <10-fold |

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted the structural modifications that enhance its cytotoxicity against various cancer cell lines. The triazole core was found to be essential for maintaining bioactivity; modifications that disrupted the core structure led to a loss of activity .

Case Study: Structure-Activity Relationship Analysis

In optimizing the triazole derivatives for anticancer activity, researchers identified that:

- Amino Group: Essential for activity; substitutions led to inactivity.

- Triazole Ring Modifications: Changes to imidazole or pyrazole resulted in decreased potency.

These findings emphasize the critical role of specific functional groups in maintaining biological efficacy.

The mechanisms through which 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in the metabolic pathways of parasites and cancer cells.

- Induction of Apoptosis: In cancer cells, it has been shown to induce apoptotic pathways leading to cell death.

Safety and Toxicity

While promising in terms of efficacy, safety profiles must be considered. Some derivatives have shown moderate inhibition of human CYP450 enzymes and potential cardiac liabilities (hERG channel inhibition) . Ongoing research aims to optimize these compounds to minimize such risks while retaining therapeutic efficacy.

Eigenschaften

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOKUBZSKOHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384673 | |

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132269-38-6 | |

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.